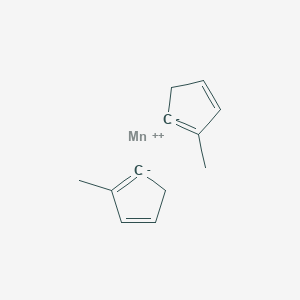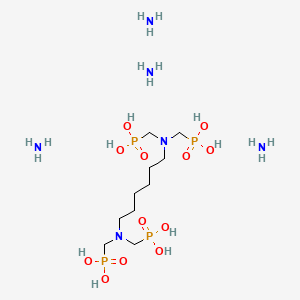
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is a complex organophosphorus compound. It is known for its unique structure, which includes multiple ammonium and phosphonate groups. This compound is often used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
The synthesis of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diylbis(nitrilobis(methylene)) with phosphonic acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium with the addition of ammonium hydroxide to facilitate the formation of the tetraammonium salt. Industrial production methods may involve large-scale batch reactors where the reaction conditions such as temperature, pH, and concentration are meticulously controlled to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphonate oxides.
Reduction: It can be reduced under specific conditions to yield lower oxidation state phosphonates.
Substitution: The compound can undergo substitution reactions where the ammonium groups are replaced by other cations. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal salts for substitution reactions. .
Applications De Recherche Scientifique
Tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and in the synthesis of other complex organophosphorus compounds.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research is ongoing into its use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of detergents, water treatment chemicals, and as a corrosion inhibitor
Mécanisme D'action
The mechanism of action of tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to form stable complexes with metal ions and other molecules. This chelating ability allows it to interfere with various biochemical pathways, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved are still under investigation, but its ability to bind to metal ions is a key feature .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, tetraammonium tetrahydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate is unique due to its multiple ammonium and phosphonate groups, which enhance its chelating ability. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent but with a different structure and binding properties.
Nitrilotriacetic acid (NTA): Another chelating agent with fewer binding sites compared to this compound.
Phytic acid: A naturally occurring compound with multiple phosphonate groups but different overall structure and properties
Propriétés
Numéro CAS |
38750-81-1 |
|---|---|
Formule moléculaire |
C10H40N6O12P4 |
Poids moléculaire |
560.35 g/mol |
Nom IUPAC |
azane;[6-[bis(phosphonomethyl)amino]hexyl-(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C10H28N2O12P4.4H3N/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);4*1H3 |
Clé InChI |
XPXGTWAJGFAPBT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCN(CP(=O)(O)O)CP(=O)(O)O)CCN(CP(=O)(O)O)CP(=O)(O)O.N.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-(acetyloxy)-6-methoxy-2-[2-(5-methoxy-1h-indol-3-yl)ethyl]-3-oxodecahydroisoquinoline-5-carboxylate](/img/structure/B13748916.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperazine-2-carboxylic acid](/img/structure/B13748919.png)
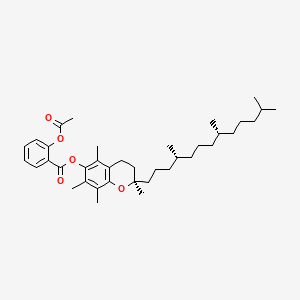
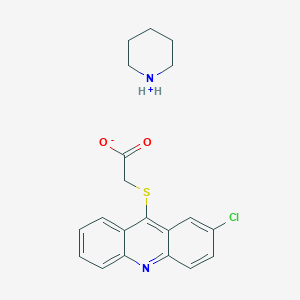

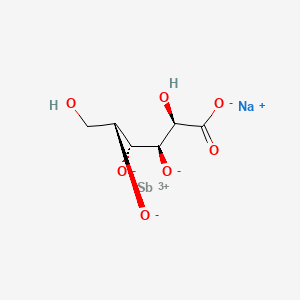

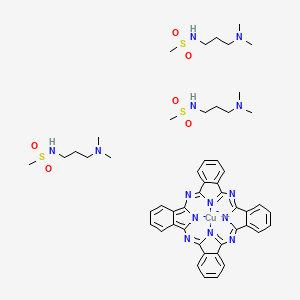
![5,7-Dichloro-2-(3-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13748972.png)
![3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13748979.png)


